molecular formula C10H14O B046814 Safranal CAS No. 116-26-7

Safranal

Cat. No. B046814
CAS RN: 116-26-7
M. Wt: 150.22 g/mol
InChI Key: SGAWOGXMMPSZPB-UHFFFAOYSA-N
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Description

Safranal is a monoterpene aldehyde predominantly found in saffron, contributing to its aroma and several therapeutic benefits. It has garnered interest for its potential in various medical applications due to its antioxidant, anti-inflammatory, and anticancer properties. This compound's multifaceted nature makes it a subject of ongoing research to understand its synthesis, structural characteristics, and biological activities.

Synthesis Analysis

Safranal's synthesis involves the oxidation of zeaxanthin, a process that occurs naturally in the Crocus sativus plant. This synthesis pathway is critical for producing safranal in significant quantities, making it a focus for researchers aiming to harness safranal's therapeutic potential.

Molecular Structure Analysis

The molecular structure of safranal is characterized by its volatile nature and responsible for the distinct aroma of saffron. The compound's structure is pivotal in its interaction with biological systems, influencing its pharmacological effects.

Chemical Reactions and Properties

Safranal undergoes various chemical reactions, including oxidation and interaction with biological molecules, which are essential for its antimicrobial and anticancer activities. The compound's ability to inhibit the growth of bacteria such as Escherichia coli through ATP synthase inhibition highlights its potential as an antimicrobial agent (Liu, Amini, & Ahmad, 2017).

Physical Properties Analysis

Safranal's physical properties, including its boiling point, solubility, and volatility, are crucial for its application in various therapeutic and industrial applications. These properties affect safranal's stability and efficacy as a pharmacological agent.

Chemical Properties Analysis

The chemical properties of safranal, such as its reactivity with other compounds and stability under different conditions, play a vital role in its pharmacological effects. Its interaction with cellular components can lead to beneficial outcomes, such as reducing oxidative stress and inflammation in disease models.

For more in-depth information on the synthesis, properties, and effects of safranal, the following references are recommended:

Scientific Research Applications

  • Neuroprotective and Cognitive Benefits : Safranal has shown promise in improving learning and memory impairments in diabetic rats, potentially through antioxidant, anti-inflammatory, and antiapoptotic mechanisms (Delkhosh-Kasmaie et al., 2018). It also promotes the recovery of neuronal function after spinal cord injury in rats by its anti-apoptotic, anti-inflammatory, and edema-attenuating effects (Zhang et al., 2015).

  • Anticancer Effects : Safranal induces DNA double-strand breakage and ER stress-mediated cell death in hepatocellular carcinoma cells, suggesting its potential in improving cancer therapy (Al-Hrout et al., 2018). It also causes cell death in triple-negative breast cancer cells by disrupting signaling pathways involved in DNA replication and repair (Ashrafian et al., 2022).

  • Sleep Enhancement : Safranal enhances non-rapid eye movement sleep in pentobarbital-treated mice, suggesting its potential as a hypnotic substance (Liu et al., 2012).

  • Retinal Protection : It shows potential in slowing photoreceptor cell degeneration and ameliorating the loss of retinal function and vascular network disruption in a rat model, suggesting its use in retarding retinal degeneration in patients with retinitis pigmentosa (Fernández-Sánchez et al., 2012).

  • Anti-inflammatory and Antioxidant Properties : Safranal exhibits these properties and alleviates clinical symptoms in a model of colitis, suggesting its therapeutic potential in inflammatory diseases (Lertnimitphun et al., 2019).

  • Cardiovascular Protection : Safranal has shown antioxidant and anti-apoptotic potential, potentially alleviating myocardial ischemia-reperfusion injury (Bharti et al., 2012).

  • Neuropsychological Effects : Safranal has been identified for its promising pharmacological properties in the management of neurological disorders, including its potential in the management of Alzheimer's disease, despite its poor in vivo oral absorption (Dogra et al., 2020).

Safety And Hazards

Safranal is classified as a flammable liquid (Category 4) and may cause skin irritation (Category 2), serious eye irritation (Category 2A), and skin sensitization (Category 1). It is also hazardous to the aquatic environment, both acutely (Category 2) and long-term (Category 2) .

Future Directions

Safranal’s effects in the central nervous system have attracted scientists, and an increasing number of papers have been published regarding its neuropsychological effects . These promising properties of safranal propose its presence as a therapeutic agent in the future, although there is a great need for further clinical trials and toxicological studies . The global market size of Safranal is also expected to grow from 2023 to 2028 .

properties

IUPAC Name

2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAWOGXMMPSZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049398
Record name Safranal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour.
Record name Safranal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70.00 °C. @ 1.00 mm Hg
Record name Safranal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.980 (20°)
Record name 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Safranal

CAS RN

116-26-7
Record name Safranal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-26-7
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Record name Safranal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name Safranal
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Record name 2,3-dihydro-2,2,6-trimethylbenzaldehyde
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Record name SAFRANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4393FR07EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Safranal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Safranal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,200
Citations
R Rezaee, H Hosseinzadeh - Iranian journal of basic medical …, 2013 - ncbi.nlm.nih.gov
… decreased in phase I by safranal 0.05 ml/kg/ and in phase II by safranal 0.05 and 0.025 ml/… effects of safranal completely. It was concluded that safranal antinociceptive effects could be …
Number of citations: 200 www.ncbi.nlm.nih.gov
D Esmaealzadeh, AAM Ghalibaf, MS Rad… - Iranian Journal of …, 2023 - ncbi.nlm.nih.gov
… safranal and up-to-date previous knowledge. Moreover, some patents related to the pharmacological effects of safranal … of the studies are related to the safranal effects on CNS such …
Number of citations: 1 www.ncbi.nlm.nih.gov
B Malaekeh‐Nikouei, SH Mousavi… - Phytotherapy …, 2013 - Wiley Online Library
… of safranal in the present study to improve their possible anti-tumor effect. The aim of this study was to evaluate the cytotoxic and apoptogenic effects of safranal and liposomal safranal …
Number of citations: 52 onlinelibrary.wiley.com
J Escribano, GL Alonso, M Coca-Prados, JA Fernández - Cancer letters, 1996 - Elsevier
Extracts of saffron (Crocus sativus L.) have been reported to inhibit cell growth of human tumor cells. In order to study the cytotoxic effect of the characteristic compounds of saffron spice, …
Number of citations: 576 www.sciencedirect.com
D Cerdá-Bernad, E Valero-Cases… - Critical Reviews in …, 2022 - Taylor & Francis
… of safranal has been evaluated in some studies. The acute and sub-acute toxicity of safranal was … The acute toxicity during 2 d with different doses of safranal administered orally and …
Number of citations: 77 www.tandfonline.com
S Samarghandian, ME Shoshtari… - Pharmacognosy …, 2014 - ncbi.nlm.nih.gov
… of safranal on anti-tumor on neuroblastoma cells. … safranal induces apoptosis in neuroblastoma cell line, which exhibits aggressive clinical behavior. We studied the effect of safranal on …
Number of citations: 68 www.ncbi.nlm.nih.gov
S Samarghandian, A Borji… - … of Pharmacy & …, 2013 - journals.library.ualberta.ca
… Findings indicate that safranal has antioxidant properties. The aim of the present study was the evaluation of possible protective effects of safranal against oxidative damage in diabetic …
Number of citations: 159 journals.library.ualberta.ca
H Hosseinzadeh, HR Sadeghnia - J Pharm Pharm Sci, 2005 - Citeseer
Increased oxidative stress has been implicated in the mechanisms of delayed neuronal cell death following cerebral ischemic insult. In this study, we investigated whether safranal, an …
Number of citations: 316 citeseerx.ist.psu.edu
H Hosseinzadeh, HR Sadeghnia - Phytomedicine, 2007 - Elsevier
… effect of safranal on MCS. Flumazenil also decreased the effect of safranal on incidence as well … Results of this study demonstrated that safranal could exert anticonvulsant activity in the …
Number of citations: 227 www.sciencedirect.com
H Hosseinzadeh, SS Shakib, AK Sameni… - Iranian journal of …, 2013 - ncbi.nlm.nih.gov
… nitrogen were increased by safranal. Histological studies indicated that safranal did not have any … to assess the acute and subacute oral and intraperitoneal toxicity of safranal in rodents. …
Number of citations: 97 www.ncbi.nlm.nih.gov

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